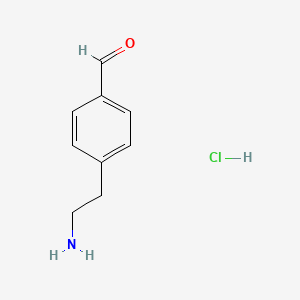

p-Aminoethylbenzaldehyde hcl

Description

The exact mass of the compound p-Aminoethylbenzaldehyde hcl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Aminoethylbenzaldehyde hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Aminoethylbenzaldehyde hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminoethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBVINMJVONLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612261 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-37-3 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64353-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)benzaldehyde Hydrochloride: Properties, Synthesis, and Applications

Abstract

4-(2-Aminoethyl)benzaldehyde hydrochloride is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthetic routes. We delve into its reactivity, particularly the orthogonal reactivity of its aldehyde and primary amine functionalities, which makes it a valuable synthon in pharmaceutical and materials science research. Detailed protocols, safety considerations, and applications, including its use in the synthesis of heterocyclic compounds and bioconjugation, are discussed to provide researchers and drug development professionals with a practical and authoritative resource.

Introduction

4-(2-Aminoethyl)benzaldehyde hydrochloride, also known as p-aminoethylbenzaldehyde HCl, is a substituted aromatic compound featuring both an aldehyde group and an aminoethyl side chain attached to a benzene ring. The presence of these two reactive functional groups—a nucleophilic primary amine (protected as a hydrochloride salt) and an electrophilic aldehyde—on the same molecular scaffold makes it a highly valuable intermediate in organic synthesis. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics by preventing self-polymerization or side reactions involving the free amine.

This guide aims to consolidate the available technical information on 4-(2-Aminoethyl)benzaldehyde HCl, offering insights into its molecular structure, key chemical properties, and practical applications. By providing a detailed examination of its synthesis and reactivity, we intend to equip researchers with the knowledge necessary to effectively utilize this compound in their experimental designs.

Chemical Structure and Properties

The fundamental structure of 4-(2-Aminoethyl)benzaldehyde consists of a benzene ring substituted at the 1 and 4 positions with an aldehyde group and an aminoethyl group, respectively.

-

IUPAC Name: 4-(2-Aminoethyl)benzaldehyde hydrochloride

-

CAS Number: 140150-91-2

-

Molecular Formula: C₉H₁₂ClNO

-

Molecular Weight: 185.65 g/mol

The hydrochloride salt form is critical for its stability. The protonation of the primary amine prevents it from reacting with the aldehyde group of another molecule (intermolecular Schiff base formation), thus ensuring a longer shelf-life and predictable reactivity during planned synthetic steps.

Physicochemical Properties

The physical and chemical properties of 4-(2-Aminoethyl)benzaldehyde HCl are summarized in the table below. These properties are essential for designing experiments, including selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 168-172 °C | |

| Solubility | Soluble in water, methanol. Limited solubility in non-polar organic solvents. | General chemical principles |

| Purity | Typically >95% (as per commercial suppliers) |

Spectroscopic Data

While a comprehensive, publicly available spectral database for this specific compound is limited, typical expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to aromatic protons (ortho and meta to the aldehyde), a distinct singlet for the aldehyde proton (~9-10 ppm), and signals for the two methylene groups of the ethyl chain. The amine protons may appear as a broad singlet.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and the two aliphatic carbons of the ethyl side chain.

-

IR Spectroscopy: Characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹), N-H bending of the primary amine salt (around 1500-1600 cm⁻¹), and C-H stretches of the aromatic ring.

Synthesis and Purification

The synthesis of 4-(2-Aminoethyl)benzaldehyde HCl typically involves a multi-step process starting from a more readily available precursor. A common strategy is the reduction of a corresponding nitrile or nitro compound, followed by protection and subsequent functional group transformations. A representative synthetic workflow is outlined below.

Representative Synthetic Workflow

A plausible synthetic route starts from 4-(2-nitroethyl)benzonitrile. This approach strategically separates the manipulation of the two functional groups.

Caption: A representative synthetic pathway for 4-(2-Aminoethyl)benzaldehyde HCl.

Detailed Experimental Protocol (Hypothetical Example)

Disclaimer: This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized under proper laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Reduction of the Nitro Group

-

To a solution of 4-(2-nitroethyl)benzaldehyde (1 eq.) in ethanol, add iron powder (3-5 eq.) and concentrated hydrochloric acid (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminoethyl)benzaldehyde.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 4-(2-Aminoethyl)benzaldehyde HCl.

Chemical Reactivity and Applications

The utility of 4-(2-Aminoethyl)benzaldehyde HCl lies in the differential reactivity of its functional groups. The aldehyde is a potent electrophile, while the amine, after deprotection (neutralization), is a strong nucleophile. This allows for selective and sequential reactions.

Key Reactions

-

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which can then be reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to form a new secondary or tertiary amine.

-

Schiff Base Formation: The primary amine (after liberation from the salt) can react with other aldehydes or ketones to form Schiff bases (imines), which are common intermediates in the synthesis of heterocyclic compounds and pharmaceuticals.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction to form an alkene, allowing for carbon-carbon bond formation.

-

Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides or sulfonamides, respectively.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for:

-

Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as isoquinolines or benzodiazepines, which are privileged scaffolds in medicinal chemistry.

-

Bioconjugation: The aldehyde group can be used to label biomolecules containing aminooxy or hydrazide groups (oxime or hydrazone ligation), while the amine can be used for conjugation to molecules with activated esters or carboxylic acids.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. A molecule like this can serve as a core component of such linkers, connecting a targeting moiety to a payload.

Caption: Key application areas for 4-(2-Aminoethyl)benzaldehyde HCl.

Safety and Handling

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Handle with care.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

Conclusion

4-(2-Aminoethyl)benzaldehyde hydrochloride is a specialized but highly effective chemical building block. Its dual functionality, combined with the stability afforded by the hydrochloride salt, makes it an attractive intermediate for complex organic synthesis. Researchers in drug discovery, medicinal chemistry, and materials science can leverage its unique structure to construct novel molecules with tailored properties. Understanding its physicochemical properties, synthetic routes, and reactivity profile is key to unlocking its full potential in scientific innovation.

References

An In-depth Technical Guide to p-Aminoethylbenzaldehyde HCl: A Bifunctional Building Block for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of p-Aminoethylbenzaldehyde hydrochloride (HCl), a versatile bifunctional molecule increasingly utilized by researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthetic strategies, core reactivity, and its strategic application as a scaffold in the synthesis of novel chemical entities.

Core Properties and Identification

p-Aminoethylbenzaldehyde HCl is a chemical compound distinguished by its unique structure: a benzaldehyde ring substituted at the para (4) position with an aminoethyl group.[1] This arrangement confers bifunctional reactivity, with both a primary amine and an aldehyde group available for distinct chemical transformations. The compound is typically supplied as its hydrochloride salt, which significantly enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1]

Key Chemical Data

For ease of reference, the essential identification and physicochemical properties of p-Aminoethylbenzaldehyde HCl are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 64353-37-3 | [2][3] |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2] |

| IUPAC Name | 4-(2-aminoethyl)benzaldehyde;hydrochloride | [2] |

| Common Synonyms | p-Aminoethylbenzaldehyde hydrochloride, 4-(2-Aminoethyl)benzaldehyde HCl | [2][4] |

| Appearance | White to off-white or yellow to brown crystalline solid | [1] |

| Parent Compound (Free Base) | CAS: 219919-48-9, MW: 149.19 g/mol | [5] |

Strategic Synthesis Pathways

The synthesis of p-Aminoethylbenzaldehyde is non-trivial due to the presence of two reactive functional groups that are often incompatible with each other under many reaction conditions. A successful synthesis hinges on a strategy that either introduces one group while the other is protected or utilizes precursors where the desired functionalities can be revealed in the final steps.

One logical and established approach begins with a commercially available starting material, such as β-phenylethylamine or a derivative thereof. This strategy involves the functionalization of the aromatic ring, a process that requires careful planning to achieve the desired para-substitution and subsequent conversion to the aldehyde. A conceptual workflow is outlined below.[6]

Caption: Conceptual workflow for the synthesis of p-Aminoethylbenzaldehyde HCl.

Alternative strategies may involve the multi-step transformation of 4-nitrobenzaldehyde derivatives, where the nitro group serves as a precursor to the amine via reduction.[6] The choice of route depends on precursor availability, scalability, and the need to avoid side reactions.

Core Application: A Hub for Reductive Amination

The primary utility of p-Aminoethylbenzaldehyde HCl in synthetic chemistry stems from its role in reductive amination . This powerful C-N bond-forming reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more complex amine via an intermediate imine.[7] The bifunctional nature of our title compound allows it to act as either the aldehyde component or the amine component, making it an exceptionally versatile linker.

Mechanism Insight: The reaction proceeds in two main stages:

-

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine (or iminium ion under acidic conditions). This step is reversible and often accelerated by a mild acid catalyst.[7][8]

-

Reduction: The intermediate imine is then reduced to a stable secondary or tertiary amine using a selective reducing agent.[7]

A key experimental choice is the reducing agent. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde. A superior choice is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . These milder reagents are selective for the protonated imine intermediate over the aldehyde, allowing for a convenient one-pot reaction where all reactants can be mixed from the start.[9][10]

Self-Validating Experimental Protocol: General One-Pot Reductive Amination

This protocol describes a generalized, self-validating workflow for using p-Aminoethylbenzaldehyde HCl. The success of the reaction is validated by the consumption of starting materials and the formation of a new, higher molecular weight product, readily verifiable by LC-MS or TLC.

Objective: To couple a generic primary amine (R-NH₂) to the aldehyde functionality of p-Aminoethylbenzaldehyde HCl.

Materials:

-

p-Aminoethylbenzaldehyde HCl

-

Primary Amine (R-NH₂)

-

Methanol (MeOH) or other suitable solvent

-

Acetic Acid (glacial)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Saturated Potassium Carbonate (K₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve p-Aminoethylbenzaldehyde HCl (1.0 eq) and the desired primary amine (1.0-1.2 eq) in methanol.[8]

-

Acidification: Add a few drops of glacial acetic acid to catalyze imine formation. The pH should be weakly acidic (around 5-6). Stir the mixture at room temperature for 30-60 minutes.[8] Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic for amine attack, and facilitates the dehydration step.

-

Reduction: Carefully add sodium cyanoborohydride (1.0-1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood. Allow the reaction to proceed for several hours to overnight.[8] Causality: NaBH₃CN selectively reduces the iminium ion as it forms, driving the equilibrium towards the final amine product.[9]

-

Workup & Quenching: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of potassium carbonate.[8] Causality: The basic wash neutralizes the acetic acid and removes any remaining cyanide salts.

-

Extraction & Drying: Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the residue by column chromatography or preparative HPLC as needed.

Caption: General experimental workflow for one-pot reductive amination.

Utility in Drug Discovery and Medicinal Chemistry

In drug discovery, the concept of a "building block" or "scaffold" is paramount. These are core molecular frameworks that can be systematically decorated with different functional groups to create large libraries of related compounds for biological screening.[11][12][13] Structurally related molecules like p-aminobenzoic acid (PABA) are well-established as privileged scaffolds found in numerous commercial drugs.[14][15]

p-Aminoethylbenzaldehyde HCl functions as an ideal bifunctional linker for diversity-oriented synthesis.[11] Its two distinct reactive handles allow for the convergent synthesis of complex molecules by joining two different molecular fragments.

Caption: Logical diagram of p-Aminoethylbenzaldehyde HCl as a central linker.

This strategy enables medicinal chemists to:

-

Generate Combinatorial Libraries: Systematically combine libraries of aldehydes/ketones with libraries of amines to rapidly produce thousands of unique compounds for high-throughput screening.

-

Synthesize PROTACs and Molecular Glues: The defined length and vector of the aminoethylbenzaldehyde core make it a candidate for use as a linker in more complex modalities like Proteolysis Targeting Chimeras (PROTACs), which require connecting a target-binding ligand to an E3 ligase-binding ligand.

-

Develop Chemical Probes: Attach a fluorescent tag or biotin to one end of the molecule and a reactive group for a biological target on the other, creating probes to study biological systems.

Safety and Handling

p-Aminoethylbenzaldehyde HCl is an irritant. Standard laboratory safety precautions should be employed, including the use of safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

References

-

Wikipedia . Reductive amination. [Link]

-

YouTube . Reductive Amination. [Link]

-

ResearchGate . Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]

-

Master Organic Chemistry . Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem . 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530. [Link]

-

PubMed . Drug evolution: p-aminobenzoic acid as a building block. [Link]

-

ResearchGate . (PDF) 4-[Bis(2-chloroethyl)amino]benzaldehyde. [Link]

-

PubChem . 4-(2-Aminoethyl)benzaldehyde | C9H11NO | CID 19825238. [Link]

-

ResearchGate . Drug Evolution: p-Aminobenzoic Acid as a Building Block | Request PDF. [Link]

-

MDPI . Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

Pharmaceutical Technology . Synthesis of Building Blocks for Drug Design Programmes. [Link]

-

ResearchGate . Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. [Link]

Sources

- 1. CAS 64353-37-3: 4-(2-aminoethyl)benzaldehyde hydrochloride [cymitquimica.com]

- 2. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-aminoethyl)benzaldehyde hydrochloride 95% | CAS: 64353-37-3 | AChemBlock [achemblock.com]

- 4. 4-(2-aminoethyl)benzaldehyde hydrochloride; Benzaldehyde,4-(2-aminoethyl)-,hydrochloride (9CI); p-aminoethylbenzaldehyde hcl; p-Aminoethylbenzaldehyde hydrochloride; A-2028 | Chemrio [chemrio.com:9999]

- 5. 4-(2-Aminoethyl)benzaldehyde | C9H11NO | CID 19825238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 13. researchgate.net [researchgate.net]

- 14. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of p-Aminoethylbenzaldehyde Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of p-Aminoethylbenzaldehyde hydrochloride (CAS: 64353-37-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the physicochemical principles governing solubility and to provide a robust, field-proven protocol for its empirical determination.

Introduction: Understanding p-Aminoethylbenzaldehyde HCl

p-Aminoethylbenzaldehyde hydrochloride, also known as 4-(2-aminoethyl)benzaldehyde hydrochloride, is a bifunctional aromatic compound featuring both a reactive aldehyde group and a primary amine.[1][2][3] Its hydrochloride salt form enhances stability and generally increases aqueous solubility compared to the free base.[1] This compound typically appears as a white to off-white or yellow to brown solid and serves as a valuable building block in organic synthesis and medicinal chemistry.[1][4]

Theoretical Principles of Solubility

The solubility of p-Aminoethylbenzaldehyde HCl is dictated by its molecular structure, which contains three key features: an aromatic benzaldehyde ring, an aminoethyl side chain, and its formation as a hydrochloride salt.

-

The Aromatic Ring: The parent molecule, benzaldehyde, is largely non-polar and thus has very poor solubility in water (approximately 6.95 g/L at 25°C).[5] This benzene ring contributes hydrophobic character to the molecule, favoring solubility in less polar organic solvents.

-

The Aminoethyl Group: The -(CH2)2NH2 group adds a polar, hydrogen-bonding capable moiety to the structure.

-

The Hydrochloride Salt: This is the most dominant feature influencing aqueous solubility. The protonation of the basic nitrogen atom on the aminoethyl group to form an ammonium salt (-NH3+ Cl-) transforms the molecule into a polar, ionic compound. This allows for strong ion-dipole interactions with polar protic solvents like water, leading to significantly enhanced solubility compared to its free base form.

The interplay between the ionic salt's hydrophilicity and the aromatic ring's hydrophobicity determines its solubility profile across a spectrum of solvents.

Predicted Solubility Profile

Based on first principles ("like dissolves like") and the compound's structure, a qualitative solubility profile can be predicted. This serves as a hypothesis for empirical testing.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents have large dipole moments and can effectively solvate the cation and anion, though they lack hydrogen-bond donating ability. DMSO is a powerful organic solvent capable of dissolving many organic materials and inorganic salts.[6] |

| Intermediate Polarity | Acetone, Dichloromethane (DCM) | Low to Moderate | These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the ionic salt. |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Poor / Insoluble | The large polarity mismatch prevents the solvent from overcoming the crystal lattice energy of the salt. |

Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible quantitative data, the isothermal shake-flask equilibrium method is the gold standard.[7][8] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved.

Core Objective

To determine the concentration of p-Aminoethylbenzaldehyde HCl in a saturated solution of a given solvent at a controlled temperature, representing its equilibrium solubility.

Materials & Equipment

-

p-Aminoethylbenzaldehyde HCl (purity >95%)

-

Analytical grade solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Workflow.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Add an excess amount of p-Aminoethylbenzaldehyde HCl to a vial containing a precisely known volume (e.g., 2 mL) of the chosen solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours.

-

Causality Check (Trustworthiness): For a novel compound, it's vital to validate the equilibration time. This can be done by taking measurements at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility no longer changes significantly between time points.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to let heavy solids settle.

-

Centrifuge the vials at high speed to pellet the remaining solid compound. This step is crucial to avoid contamination of the supernatant with undissolved particles.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC calibration curve. The dilution factor must be precisely recorded.

-

Analyze the concentration of the diluted sample using a validated, specific HPLC method (e.g., reverse-phase C18 column with UV detection). The specificity of the HPLC method ensures that you are only measuring the parent compound, not any potential degradants.[8]

-

-

Calculation:

-

The final solubility (S) is calculated using the measured concentration and the dilution factor: S = (Concentration of diluted sample) x (Dilution Factor)

-

Express the results in appropriate units, such as mg/mL or mol/L. The final reported value should be the average and standard deviation of the triplicate measurements.

-

Conclusion

While specific quantitative solubility data for p-Aminoethylbenzaldehyde HCl remains to be published, its chemical structure as an amine hydrochloride salt provides a strong theoretical basis for predicting its behavior.[1] It is expected to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility as solvent polarity decreases. For drug development and chemical synthesis applications requiring precise data, the isothermal equilibrium shake-flask method detailed in this guide provides a robust and scientifically sound framework for generating reliable, publication-quality results. Adherence to this protocol ensures that the generated data is not merely a number, but a true representation of the compound's thermodynamic properties.

References

-

PubChem. Benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(2-Aminoethyl)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). Available from: [Link]

-

PubChem. 4-(Ethyl(2-hydroxyethyl)amino)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

- Nguyen, T. H. L., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

-

Easterbrook, J., et al. (2001). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. Available from: [Link]

-

Jacobs, A., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences. Available from: [Link]

-

S. H. Kim, et al. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Pharmaceut Anal Acta. Available from: [Link]

-

ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

Sources

- 1. CAS 64353-37-3: 4-(2-aminoethyl)benzaldehyde hydrochloride [cymitquimica.com]

- 2. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-aminoethyl)benzaldehyde hydrochloride 95% | CAS: 64353-37-3 | AChemBlock [achemblock.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

reactivity of p-Aminoethylbenzaldehyde hcl with primary amines

An In-depth Technical Guide to the Reactivity of p-Aminoethylbenzaldehyde HCl with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reaction between 4-(2-Aminoethyl)benzaldehyde hydrochloride and primary amines. This reaction, a cornerstone of synthetic chemistry, results in the formation of Schiff bases (imines) and is pivotal in fields ranging from catalysis to bioconjugation and drug development. We will dissect the underlying reaction mechanism, explore the critical parameters that govern its kinetics and yield, and present validated protocols for synthesis and analysis. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile condensation reaction.

Introduction: The Significance of p-Aminoethylbenzaldehyde

p-Aminoethylbenzaldehyde, typically supplied as a hydrochloride salt (CAS 64353-37-3), is a bifunctional aromatic compound featuring both an aldehyde and an ethylamine group.[1][2] Its structure makes it a valuable building block in organic synthesis. The aldehyde group provides a reactive handle for forming carbon-nitrogen double bonds (imines) through condensation with primary amines.[3] This reaction is fundamental to the construction of complex nitrogen-containing molecules, including ligands for metal complexes and intermediates for pharmaceuticals.[4][5] The presence of the aminoethyl group, which is protonated in the HCl salt form, adds another layer of chemical functionality and significantly influences the reaction conditions required for selective imine formation.

Core Reaction: Schiff Base (Imine) Formation

The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a reversible acid-catalyzed condensation reaction where a molecule of water is eliminated.[6][7] The overall transformation can be represented as:

R'-CHO + R''-NH₂ ⇌ R'-CH=N-R'' + H₂O

The Reaction Mechanism

Understanding the multi-step mechanism is crucial for optimizing reaction conditions and troubleshooting outcomes.[8][9] The process involves a delicate balance of nucleophilicity and acid catalysis.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde.[10][11] This forms a zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine (or hemiaminal) intermediate.[9][12] This intermediate is often unstable and cannot be isolated.[13]

-

Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O).[8][12]

-

Water Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[11]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.[8][9]

Below is a diagram illustrating this mechanistic pathway.

Caption: The five-step mechanism of acid-catalyzed imine formation.

Critical Parameters Influencing Reactivity

The success of Schiff base synthesis hinges on the precise control of several experimental parameters. The reversible nature of the reaction means that each factor must be optimized to drive the equilibrium toward the product.[14]

The Decisive Role of pH

The rate of imine formation is exquisitely sensitive to pH.[8] A mildly acidic environment, typically between pH 4 and 5, is optimal.[9][14] This represents a critical trade-off:

-

At Low pH (pH < 4): High acid concentration protonates the primary amine reactant. This converts the amine into its non-nucleophilic ammonium salt, effectively shutting down the initial nucleophilic attack on the carbonyl.[8][15]

-

At High pH (pH > 6): While the amine is a free nucleophile, there is insufficient acid to effectively catalyze the crucial dehydration of the carbinolamine intermediate, which is often the rate-determining step.[15]

The use of p-Aminoethylbenzaldehyde as its HCl salt means the starting mixture is acidic. Therefore, the pH must be carefully adjusted into the optimal range, for example, by using a buffer or adding a weak base.

Caption: The trade-off in reaction rate as a function of pH.

Solvent Selection and Water Removal

Since water is a byproduct, its presence can shift the equilibrium back towards the reactants via hydrolysis.[14][16] Therefore, effective water removal is key to achieving high yields.

-

Azeotropic Distillation: Using a solvent like toluene or benzene with a Dean-Stark apparatus physically removes water as it is formed, effectively driving the reaction to completion.[7][14]

-

Dehydrating Agents: The addition of anhydrous drying agents, such as molecular sieves (3Å or 4Å) or anhydrous MgSO₄, can sequester water from the reaction mixture.[7][14]

-

Solvent Choice: Alcohols like ethanol or methanol are common solvents.[11] While they do not actively remove water, they are effective at dissolving the reactants. For less reactive starting materials, a non-protic solvent with a higher boiling point may be preferable.

Temperature and Reactant Concentration

Heating the reaction mixture generally increases the reaction rate.[15] However, excessive heat can lead to side reactions or degradation of the product. The optimal temperature is substrate-dependent and often determined empirically. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, often the amine) can also help drive the equilibrium towards the product side.[14]

Structural Effects of Reactants

The electronic and steric properties of both the aldehyde and the primary amine significantly impact reactivity.[7][17]

-

Amine Nucleophilicity: Aliphatic amines are generally more nucleophilic than aromatic amines and react faster. Bulky substituents near the amine nitrogen can sterically hinder the attack on the carbonyl carbon, slowing the reaction.[18]

-

Aldehyde Electrophilicity: Electron-withdrawing groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

| Parameter | Effect on Reaction | Rationale & Causality |

| pH | Optimal around 4-5 | Balances amine nucleophilicity with the need for acid catalysis for dehydration.[9][14] |

| Solvent | Significant | Can be used to remove water (e.g., toluene) or simply to solvate reactants (e.g., ethanol).[11][14] |

| Temperature | Rate increases with heat | Provides energy to overcome the activation barrier, but can cause degradation if too high.[15] |

| Water Removal | Increases yield | Shifts the reversible reaction equilibrium toward the imine product.[7][14] |

| Amine Structure | Aliphatic > Aromatic | Aliphatic amines are stronger nucleophiles. Steric hindrance can slow the reaction.[18] |

Experimental Protocol: Synthesis of a Model Schiff Base

This section provides a self-validating protocol for the synthesis of N-benzylidene-2-(4-formylphenyl)ethanamine from p-Aminoethylbenzaldehyde HCl and a primary amine, such as benzylamine.

Materials & Reagents

-

p-Aminoethylbenzaldehyde hydrochloride (1 eq.)

-

Benzylamine (1.1 eq.)

-

Methanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount, ~1-2 drops)

-

Molecular Sieves (4Å, activated)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Caption: Experimental workflow for a model Schiff base synthesis.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add p-Aminoethylbenzaldehyde HCl (1.0 eq.) and activated 4Å molecular sieves.

-

Dissolution: Add anhydrous methanol and stir until the solid is fully dissolved.

-

Reactant Addition: Add benzylamine (1.1 eq.) to the flask dropwise.

-

Catalysis: Add 1-2 drops of glacial acetic acid to initiate the catalysis. The pH should be in the mildly acidic range.

-

Reaction: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored every 30-60 minutes by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde.[4]

-

Workup: Once the reaction is complete (as indicated by TLC), filter off the molecular sieves. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude imine product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Techniques for Reaction Monitoring

A multi-faceted analytical approach ensures the reaction is proceeding as expected and validates the final product's identity.

| Technique | Reactant Signal | Product Signal | Purpose |

| ¹H NMR | Aldehyde proton (R-CHO) at ~9-10 ppm | Imine proton (R-CH=N) at ~8-9 ppm | Monitors disappearance of starting material and appearance of product.[19][20] |

| FTIR | Strong C=O stretch at ~1700 cm⁻¹ | C=N stretch at ~1640-1690 cm⁻¹; disappearance of N-H bends | Confirms the conversion of the carbonyl group to an imine.[19] |

| TLC | Distinct Rf value for aldehyde | New, typically less polar, spot for the imine | Provides a rapid, qualitative assessment of reaction completion.[21] |

| Raman Spec. | C=O stretching mode at ~1684 cm⁻¹ | Appearance of C=N mode | Allows for in-situ kinetic monitoring of the reaction.[22] |

Conclusion and Future Outlook

The reaction of p-Aminoethylbenzaldehyde HCl with primary amines is a robust and highly versatile method for synthesizing Schiff bases. A thorough understanding of the acid-catalyzed mechanism and meticulous control over key parameters—most notably pH and water content—are paramount for achieving high yields and purity. The protocols and analytical methods described herein provide a solid foundation for researchers to successfully employ this reaction. Its application in creating complex molecular architectures ensures its continued relevance in drug discovery, materials science, and the development of advanced bioconjugation strategies.

References

- Lee, M. K., Kim, H. S., Rhee, H. J., & Choo, J. B. (2003). Reaction monitoring of imine synthesis using raman spectroscopy. Bulletin of the Korean Chemical Society, 24(2), 205-208.

- Semantic Scholar. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Bulletin of The Korean Chemical Society.

- MDPI. (2024).

- ResearchGate. (2003). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy.

- World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.

- ResearchGate. Kinetic profile of imine formation with benzaldehyde or salicylaldehyde.

- ResearchGate. (2019).

- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.

- BenchChem. (2025).

- PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15.

- Lumen Learning. (n.d.). 21.4.

- Master Organic Chemistry. (2022).

- Magritek. (n.d.).

- National Institutes of Health.

- ResearchG

- IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS.

- YouTube. (2021). Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones.

- Organic Chemistry Portal. (n.d.).

- Jasperse, J. (n.d.). Reactions of Amines. Chem 360.

- Khan Academy. (n.d.).

- PubMed. (2015). New views on the reaction of primary amine and aldehyde from DFT study. Journal of Physical Chemistry A.

- International Journal of Current Research and Review. (n.d.). Full Html - Article.

- ResearchGate. (2005).

- YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.

- Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.

- Scirp.org. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry.

- YouTube. (2023).

- Santa Cruz Biotechnology. (n.d.). p-aminoethylbenzaldehyde HCl.

- Jetir.Org. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia.

- National Institutes of Health. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.

- PubChem. (n.d.). 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1).

- IJTSRD. (n.d.).

- MSU chemistry. (n.d.). Amine Reactivity.

- JOCPR. (2011).

Sources

- 1. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. jetir.org [jetir.org]

- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. wjpsonline.com [wjpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Amine Reactivity [www2.chemistry.msu.edu]

- 19. researchgate.net [researchgate.net]

- 20. magritek.com [magritek.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: The Reaction of p-Aminoethylbenzaldehyde HCl with Amino Acids

A Senior Application Scientist's Guide to Mechanism, Protocol, and Best Practices in Bioconjugation

This guide provides an in-depth exploration of the reaction between p-Aminoethylbenzaldehyde hydrochloride (AEB-HCl) and amino acids. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the methods for validating outcomes. We will dissect the reaction mechanism, provide a detailed experimental protocol, and summarize critical data for practical application in bioconjugation and molecular modification.

Introduction: The Utility of AEB-HCl in Bioconjugation

p-Aminoethylbenzaldehyde (AEB) is a bifunctional linker molecule of significant interest in chemical biology and drug development. Its structure features a reactive aldehyde group and a primary amine, separated by an ethyl-benzene spacer. The hydrochloride salt form (AEB-HCl) enhances its stability and solubility in aqueous buffers, making it a practical reagent for modifying biological molecules.[1][2][3]

The primary application of AEB-HCl in this context is the covalent modification of proteins, peptides, and individual amino acids. The aldehyde moiety serves as a chemical handle to react selectively with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through a process known as reductive amination.[4][5] This reaction is a cornerstone of bioconjugation, enabling the attachment of payloads, labels, or other functional groups to biomolecules.[6][7]

The Core Reaction Mechanism: A Two-Step Process

The conjugation of p-Aminoethylbenzaldehyde to an amino acid is not a single-step event but a carefully orchestrated sequence known as reductive amination (or reductive alkylation).[8] This process involves two distinct, sequential chemical transformations: the formation of a Schiff base followed by its immediate reduction to a stable secondary amine.[4][9]

Step 1: Schiff Base (Imine) Formation

The initial reaction is a condensation between the aldehyde group of AEB and the primary amino group of an amino acid.[10][11] The nucleophilic nitrogen of the amino acid attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is typically the rate-limiting part of the process and is favored under mildly acidic conditions.[4][10]

-

Causality—The Role of pH: The pH of the reaction medium is the most critical parameter for successful Schiff base formation.[12] An optimal pH range of 4.5 to 6.0 is generally recommended.[4][13]

-

Below pH 4: The amino group of the amino acid becomes excessively protonated (-NH3+), losing its nucleophilicity and hindering its ability to attack the carbonyl carbon.[14][15]

-

Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate, slowing down the formation of the imine.[4]

-

The resulting carbon-nitrogen double bond (C=N) is known as an imine, or Schiff base.[16] However, this bond is susceptible to hydrolysis and is generally unstable, making it unsuitable for forming permanent bioconjugates without a subsequent stabilization step.[11]

Step 2: Reduction to a Stable Secondary Amine

To create a stable, irreversible covalent bond, the intermediate imine is reduced to a secondary amine. This is achieved by introducing a reducing agent into the reaction mixture.

-

Expertise—Choosing the Right Reducing Agent: The choice of reducing agent is pivotal and demonstrates a key principle of chemical selectivity. While a strong reducing agent like sodium borohydride (NaBH₄) can reduce imines, it will also readily reduce the starting aldehyde, leading to unwanted side products and reduced yield of the desired conjugate.[4]

The preferred reagents for reductive amination are milder, pH-selective hydrides:

-

Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in mildly acidic conditions and is selective for reducing the protonated imine (the iminium ion, R₂C=N⁺HR') over the aldehyde or ketone.[4] This selectivity ensures that the reduction only occurs after the Schiff base has formed, maximizing the efficiency of the desired reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more efficient alternative to NaBH₃CN, as it avoids the use of cyanide-containing reagents. It is also a mild reducing agent that shows excellent selectivity for imines over aldehydes.[4][17]

-

The final product is a stable secondary amine linkage, covalently connecting the amino acid to the p-Aminoethylbenzaldehyde moiety.

Diagram: Reaction Mechanism

The following diagram illustrates the two-stage reaction between p-Aminoethylbenzaldehyde and a generic amino acid.

Caption: The two-step mechanism of reductive amination.

Experimental Protocol: Conjugation of AEB-HCl to an Amino Acid

This protocol provides a self-validating workflow for the conjugation reaction. Each step is designed to ensure optimal conditions and allow for subsequent analysis to confirm success.

Materials and Reagents

-

p-Aminoethylbenzaldehyde hydrochloride (AEB-HCl)[1]

-

Amino Acid (e.g., Glycine, Lysine)

-

Reaction Buffer: 0.1 M MES or phosphate buffer, pH adjusted to 6.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Solvents for analysis (e.g., Methanol, Acetonitrile, Water with 0.1% TFA)

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of the amino acid in the reaction buffer (pH 6.0).

-

Prepare a 100 mM stock solution of AEB-HCl in the reaction buffer (pH 6.0).

-

Prepare a fresh 1 M stock solution of the reducing agent (NaBH₃CN or NaBH(OAc)₃) in water or DMSO immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the amino acid stock solution and the AEB-HCl stock solution. A typical starting point is a 1:5 to 1:10 molar ratio of amino acid to AEB-HCl to drive the reaction forward.

-

Add reaction buffer to achieve a final amino acid concentration of 10 mM.

-

Initiate the reaction by adding the reducing agent stock solution to a final concentration of 20-50 mM.

-

Causality Note: The reducing agent is added last to allow for the initial formation of the Schiff base intermediate before reduction begins, which generally improves yields.[4]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight, which can sometimes reduce non-specific side reactions.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 100 mM. The primary amines in Tris will react with any remaining unreacted aldehyde.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification and Analysis:

-

The crude reaction mixture can be directly analyzed or purified. For small molecules, purification is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Inject a sample of the crude and purified material onto an analytical RP-HPLC system (e.g., C18 column) to assess reaction completion, purity, and yield.

-

Confirm the identity of the product using Mass Spectrometry (MS) to verify the expected molecular weight of the conjugate.[18][19]

-

Diagram: Experimental Workflow

Caption: A standard workflow for AEB-HCl conjugation.

Data Summary and Characterization

Effective bioconjugation requires quantitative assessment. The following table outlines the key parameters to control and the expected outcomes for a successful reaction.

| Parameter | Recommended Value/Range | Rationale & Expected Outcome | Analytical Method |

| pH | 5.5 - 6.5 | Balances carbonyl protonation and amine nucleophilicity for optimal Schiff base formation.[4][13] | pH meter |

| Molar Ratio (AEB:Amine) | 5:1 to 20:1 | A molar excess of the aldehyde drives the equilibrium towards product formation. | N/A |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the imine without affecting the aldehyde, maximizing yield.[4] | N/A |

| Temperature | 4°C to 25°C | Lower temperatures can minimize side reactions; room temperature provides faster kinetics. | Thermometer |

| Reaction Time | 2 - 16 hours | Must be sufficient for completion; monitor progress by HPLC. | RP-HPLC |

| Product Confirmation | Expected Mass ± 1 Da | Confirms the covalent addition of the AEB moiety to the amino acid. | Mass Spectrometry |

| Purity | >95% | Ensures the conjugate is free from starting materials and side products for downstream use. | RP-HPLC (UV trace) |

Safety and Handling

As with any chemical protocol, adherence to safety standards is paramount.

-

p-Aminoethylbenzaldehyde HCl: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Cyanoborohydride: Highly toxic if ingested or if it reacts with acid to produce hydrogen cyanide gas. Always handle in a chemical fume hood. Quench reactions and waste with an oxidizing agent like bleach before disposal.

-

General Handling: Avoid inhalation of dust and vapors.[20][21] Wash hands thoroughly after handling.[22] Consult the Safety Data Sheet (SDS) for each reagent before use.[20]

Conclusion

The reaction of p-Aminoethylbenzaldehyde HCl with amino acids via reductive amination is a robust and highly specific method for creating stable covalent bioconjugates. Success hinges on a firm understanding of the underlying two-step mechanism and meticulous control over key experimental parameters, most notably pH and the choice of reducing agent. By following a well-designed, self-validating protocol that incorporates purification and analytical characterization, researchers can confidently generate high-quality conjugates for a wide array of applications in drug development, diagnostics, and fundamental scientific research.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. Optimal pH for reductive amination. [Link]

-

PubMed. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]

-

ResearchGate. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Research and Reviews. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. [Link]

-

AJOL. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]

-

ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde?. [Link]

-

YouTube. (2023). Reductive Amination. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

-

Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

-

ijpar.org. (2016). Synthesis, characterization and in silico studies of some schiff's bases derived from amino acids. [Link]

-

Reddit. Schiff base formation via amino acid side chain. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

chemhume.co.uk. Topic 4.8 AMINO ACIDS. [Link]

-

Bioconjugation Protocols. (2004). [Link]

-

Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

-

YouTube. (2020). Protein DNA Bioconjugate Protocol. [Link]

-

YouTube. (2015). Biochemistry: Reactions of amino acids (Part-1). [Link]

-

PubChem. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1). [Link]

-

PubMed. Analysis of Peptides and Conjugates by Amino Acid Analysis. [Link]

-

Physics Forums. (2010). Amino acid + HCl reaction and mechanism. [Link]

-

ResearchGate. (2000). Method development for amino acid analysis. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

-

ResearchGate. (2017). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling?. [Link]

-

YouTube. (2016). Reactions of Amino Acids. [Link]

-

YouTube. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]

Sources

- 1. P-AMINOETHYLBENZALDEHYDE HCL | 64353-37-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID 21315530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. microdetection.cn [microdetection.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. rroij.com [rroij.com]

- 11. ajol.info [ajol.info]

- 12. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. physicsforums.com [physicsforums.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ijpar.com [ijpar.com]

- 17. reddit.com [reddit.com]

- 18. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. carlroth.com [carlroth.com]

- 22. carlroth.com [carlroth.com]

An In-Depth Technical Guide to p-Aminoethylbenzaldehyde HCl as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of p-Aminoethylbenzaldehyde hydrochloride (AEB-HCl), a versatile heterobifunctional crosslinking agent. We will delve into its chemical properties, mechanism of action, and practical applications, with a particular focus on its utility in bioconjugation and the development of antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and materials science, offering both foundational knowledge and actionable protocols.

Introduction: The Need for Precision in Crosslinking

Chemical crosslinking is a powerful technique used to covalently link molecules, thereby forming stable complexes. In the realm of life sciences, crosslinking agents are indispensable tools for studying protein-protein interactions, stabilizing protein structures, and creating novel biomaterials. The ideal crosslinker offers a balance of reactivity, specificity, and stability, while minimizing any adverse effects on the biological function of the target molecules.

p-Aminoethylbenzaldehyde HCl (AEB-HCl) has emerged as a valuable tool in the bioconjugation toolkit. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an aldehyde and a primary amine. This dual reactivity allows for a two-step conjugation strategy, providing greater control over the crosslinking process compared to homobifunctional reagents. The aldehyde group readily reacts with primary amines on target proteins to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. The primary amine on AEB-HCl can be utilized for further modifications or to alter the physicochemical properties of the resulting conjugate.

This guide will explore the nuances of using AEB-HCl, from the underlying chemical principles to detailed experimental procedures. We will also provide a comparative analysis with other common crosslinking agents to aid in the selection of the most appropriate reagent for a given application.

Physicochemical Properties of p-Aminoethylbenzaldehyde HCl

A thorough understanding of the physical and chemical properties of a crosslinking agent is paramount for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Solubility | Soluble in aqueous buffers and polar organic solvents | |

| Reactive Groups | Aldehyde (-CHO), Primary Amine (-NH₂) | |

| CAS Number | 64353-37-3 | [2] |

Mechanism of Action: The Two-Step Reductive Amination

The crosslinking activity of p-Aminoethylbenzaldehyde HCl is primarily based on the principle of reductive amination. This process involves two key steps: the formation of a Schiff base and its subsequent reduction to a stable secondary amine.

Step 1: Schiff Base Formation

The aldehyde group of AEB-HCl reacts with a primary amine, typically the ε-amino group of a lysine residue on a protein, to form a reversible imine, also known as a Schiff base. This reaction is pH-dependent, with optimal conditions generally falling within a slightly acidic to neutral pH range (pH 6.0-7.5).

Step 2: Reduction to a Stable Secondary Amine

The Schiff base formed in the first step is susceptible to hydrolysis, making the linkage reversible. To create a stable, covalent bond, the imine is reduced to a secondary amine. This is typically achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[3] Sodium cyanoborohydride is particularly well-suited for this reaction as it is stable at the acidic pH required for efficient imine formation and selectively reduces the iminium ion over the aldehyde, minimizing unwanted side reactions.[3]

Experimental Protocol: Crosslinking a Protein with p-Aminoethylbenzaldehyde HCl

This protocol provides a general framework for crosslinking a protein using AEB-HCl. Optimization of specific parameters such as protein concentration, molar ratios, and incubation times may be necessary for each specific application.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, MES, HEPES) at a concentration of 1-10 mg/mL. Note: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the aldehyde.

-

p-Aminoethylbenzaldehyde HCl (AEB-HCl)

-

Reaction Buffer: 0.1 M MES or HEPES, pH 6.0-7.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 0.1 M NaOH, freshly prepared)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to the desired level.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of AEB-HCl in the Reaction Buffer. The concentration will depend on the desired molar excess.

-

-

Schiff Base Formation:

-

Add the AEB-HCl stock solution to the protein solution to achieve the desired molar excess (e.g., 10-50 fold molar excess of AEB-HCl to protein).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Reductive Amination:

-

Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Analysis:

-

Analyze the crosslinked product using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm crosslinking and assess the impact on protein activity.

-

Comparative Analysis with Other Crosslinking Agents

The choice of a crosslinking agent is critical and depends on the specific application. Here, we compare AEB-HCl with other commonly used crosslinkers.

| Feature | p-Aminoethylbenzaldehyde HCl | Glutaraldehyde | EDC/NHS | Maleimides |

| Reactive Groups | Aldehyde, Primary Amine | Aldehyde, Aldehyde | Carboxyl, Primary Amine | Sulfhydryl |

| Specificity | Primary Amines | Primary Amines | Carboxyls, Primary Amines | Sulfhydryls (Cysteine) |

| Reaction Steps | Two-step (Schiff base formation, reduction) | One-step | One or two-step | One-step |

| Bond Stability | Stable secondary amine | Complex, potentially unstable | Stable amide bond | Stable thioether bond |

| Spacer Arm | Yes (aminoethyl group)[7] | No | No ("zero-length") | Varies with reagent |

| Cytotoxicity | Generally lower than glutaraldehyde | High[8] | Moderate | Generally low |

| Control | High (due to two-step process) | Low (can lead to polymerization)[9] | Moderate to High | High (site-specific to cysteines) |

| Key Advantage | Controlled, stable linkage, heterobifunctional | High reactivity, low cost[9] | Forms native-like amide bond | High specificity for cysteines |

| Key Disadvantage | Requires a reduction step | High cytotoxicity, can cause protein aggregation[8] | Can modify carboxyl groups, potentially affecting function | Requires free sulfhydryl groups |

Glutaraldehyde, a homobifunctional aldehyde, is known for its high reactivity but also its significant cytotoxicity and tendency to form protein aggregates.[8][9] In contrast, AEB-HCl, through its two-step reductive amination process, offers a more controlled reaction, leading to a stable and well-defined linkage with generally lower cytotoxicity.

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[10] The linker technology used to attach the drug to the antibody is a critical component of ADC design, influencing its stability, efficacy, and safety.

p-Aminoethylbenzaldehyde HCl can be a valuable tool in the synthesis of ADCs. Its aldehyde group can be used to conjugate to the antibody, while its primary amine can serve as an attachment point for the cytotoxic payload, often through an appropriate linker.

Advantages of AEB-HCl in ADC Development:

-

Controlled Conjugation: The two-step reductive amination process allows for better control over the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs that can impact both efficacy and toxicity.[11]

-

Stable Linkage: The resulting secondary amine bond is highly stable, which is crucial for preventing premature drug release in circulation and ensuring that the cytotoxic payload is delivered specifically to the target cancer cells.

-

Spacer Arm: The aminoethyl group provides a spacer arm that can reduce steric hindrance between the antibody and the drug, potentially preserving the binding affinity of the antibody and the potency of the drug.[7]

Conclusion: A Versatile Tool for Bioconjugation

p-Aminoethylbenzaldehyde HCl is a powerful and versatile heterobifunctional crosslinking agent that offers a high degree of control and stability in bioconjugation reactions. Its two-step reductive amination mechanism provides a reliable method for linking molecules through stable secondary amine bonds. While it requires an additional reduction step compared to some other crosslinkers, the resulting stability and control over the reaction make it an excellent choice for a wide range of applications, from fundamental protein interaction studies to the development of sophisticated therapeutics like antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the utility of well-characterized and controllable crosslinking agents like AEB-HCl will undoubtedly increase.

References

-

Enhancing Protein Functionality: The Role of Spacer Arms in Crosslinking. (URL: [Link])

-

Current approaches for the purification of antibody–drug conjugates - ResearchGate. (URL: [Link])

-

Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed. (URL: [Link])

-

Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed. (URL: [Link])

-

A comparison of the crosslinking abilities of glutaraldehyde, formaldehyde and α-hydroxyadipaldehyde with bovine serum albumin and casein | Semantic Scholar. (URL: [Link])

-

HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. (URL: [Link])

-

Glutaraldehyde: Protein Crosslinking Insights | PDF - Scribd. (URL: [Link])

-

ADC Downstream Purification Technology - YouTube. (URL: [Link])

-

What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents - Natural Antiseptic, Preservative, Daily chemicals - Springchem. (URL: [Link])

-

Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC - PubMed Central. (URL: [Link])

-

4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | C9H12ClNO | CID - PubChem. (URL: [Link])

-

Current methods for the synthesis of homogeneous antibody-drug conjugates. (URL: [Link])

-

(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Methods to Make Homogenous Antibody Drug Conjugates - PMC - NIH. (URL: [Link])

-

Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Reductive amination in case of secondary amines - Chemistry Stack Exchange. (URL: [Link])

-

Reductive Amination - YouTube. (URL: [Link])

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (URL: [Link])

-

Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - MDPI. (URL: [Link])

-

Reductive Amination - Chemistry Steps. (URL: [Link])

-

Reductive amination - Wikipedia. (URL: [Link])

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - Semantic Scholar. (URL: [Link])

- CN106456798A - Antibody-drug conjugates with high drug loading - Google P

Sources

- 1. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]